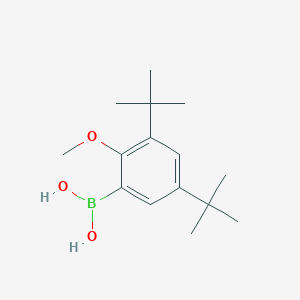
7-Chloro-4-hydroxyquinoline-3-carbonitrile
描述
7-Chloro-4-hydroxyquinoline-3-carbonitrile is a quinoline derivative characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 4th position, and a cyano group at the 3rd position. Quinolines are heterocyclic aromatic organic compounds with significant applications in medicinal chemistry, agriculture, and materials science due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Chlorination and Hydroxylation: The synthesis of this compound typically involves the chlorination of 4-hydroxyquinoline followed by the introduction of the cyano group at the 3rd position. This can be achieved through halogenation reactions using chlorine gas or chlorinating agents like thionyl chloride.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors or batch reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Typical reducing agents include lithium aluminum hydride, hydrogen gas with a catalyst, and sodium borohydride.
Substitution: Nucleophiles such as hydroxide, alkoxide, or amine can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 7-Chloro-4-quinolinecarboxylic acid or 7-Chloro-4-quinolineketone.
Reduction: 7-Chloro-4-hydroxyquinoline-3-amine.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学研究应用
7-Chloro-4-hydroxyquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 7-Chloro-4-hydroxyquinoline-3-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxyl and cyano groups play crucial roles in binding to these targets, leading to biological responses. The specific pathways involved depend on the biological context and the type of activity being studied.
相似化合物的比较
4-Hydroxyquinoline
7-Chloroquinoline
3-Cyanopyridine
7-Chloro-4-quinolinecarboxylic acid
属性
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSDUPVFXCHALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


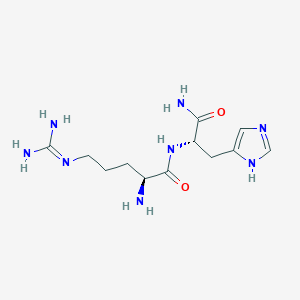
![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)
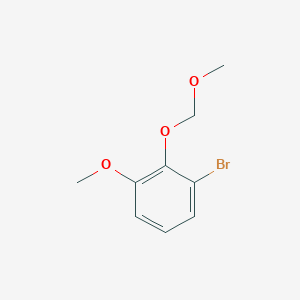

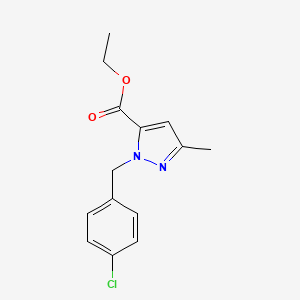


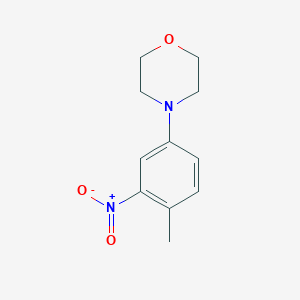
![5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B3254884.png)
